N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine

Calcium channel blockade Structure-activity relationship Negative inotropy

N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine (CAS 141991-88-0) is a synthetic phenylalkylamine derivative formally designated as Verapamil EP Impurity A. The compound possesses a symmetrical propane-1,3-diamine core bearing two N-methyl-N-(3,4-dimethoxyphenethyl) substituents (molecular formula C25H38N2O4; MW 430.58 g/mol).

Molecular Formula C25H38N2O4
Molecular Weight 430.6 g/mol
CAS No. 141991-88-0
Cat. No. B12325299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine
CAS141991-88-0
Molecular FormulaC25H38N2O4
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCN(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C25H38N2O4/c1-26(16-12-20-8-10-22(28-3)24(18-20)30-5)14-7-15-27(2)17-13-21-9-11-23(29-4)25(19-21)31-6/h8-11,18-19H,7,12-17H2,1-6H3
InChIKeyNIPJEFAVJUDPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine (CAS 141991-88-0): Verapamil EP Impurity A Reference Standard for Analytical Quality Control


N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine (CAS 141991-88-0) is a synthetic phenylalkylamine derivative formally designated as Verapamil EP Impurity A. The compound possesses a symmetrical propane-1,3-diamine core bearing two N-methyl-N-(3,4-dimethoxyphenethyl) substituents (molecular formula C25H38N2O4; MW 430.58 g/mol) [1]. It is recognized as a calcium antagonist [2] and is supplied as a certified reference standard compliant with European Pharmacopoeia (EP) guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in the manufacture of verapamil hydrochloride [3]. The compound is structurally distinguished from verapamil by the absence of the α-isopropylacetonitrile moiety and the presence of a second N-methyl-N-(3,4-dimethoxyphenethyl) arm, rendering the molecule achiral and symmetric.

Why Verapamil EP Impurity A (141991-88-0) Cannot Be Substituted by Other Verapamil-Related Compounds in Analytical and Pharmacological Contexts


Verapamil EP Impurity A is structurally unique among verapamil-related substances: it lacks the α-isopropylacetonitrile pharmacophore that is essential for the full negative inotropic potency of verapamil [1], possesses a symmetrical diamine backbone absent in most other impurities, and is achiral—unlike verapamil and many of its metabolites. These structural differences translate into measurably distinct chromatographic retention behavior and altered calcium channel pharmacology. Regulatory monographs (EP) assign this specific compound a defined acceptance criterion in verapamil drug substance, meaning that substitution with a structurally similar but non-identical impurity (e.g., Verapamil Impurity B, C, or N-desmethyl verapamil) would yield invalid analytical results and fail regulatory audit. Furthermore, the compound's calcium antagonistic activity profile differs from that of verapamil and its close analog YS-035, as detailed in Section 3. Generic interchange therefore risks both analytical non-compliance and misinterpretation of pharmacological data.

Quantitative Differential Evidence for N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine (141991-88-0) Versus Its Closest Structural Analogs


Absence of the Nitrile Pharmacophore Reduces Calcium Antagonistic Potency vs. Verapamil

Verapamil EP Impurity A lacks the α-isopropylacetonitrile group that is present in verapamil. Mannhold et al. (1986) demonstrated that exchange or removal of the nitrile substituent in verapamil congeners abolishes the essential negative inotropic action: congeners without the nitrile showed markedly decreased potency in isotonically contracting cat papillary muscle [1]. In contrast, verapamil itself exhibits L-type calcium channel IC50 values of 250 µM at a holding potential of –80 mV and 15.5 µM at –40 mV in stably expressed α1-subunit assays [2]. While a direct IC50 value for Impurity A is not reported in the open literature, the Mannhold study establishes that the nitrile is essential for full calcium antagonistic potency, placing Impurity A in a lower potency category relative to verapamil.

Calcium channel blockade Structure-activity relationship Negative inotropy

Symmetric Achiral Structure Eliminates Enantiomer-Dependent Potency Variability Inherent to Verapamil

Verapamil possesses a chiral center at the α-carbon bearing the isopropyl and nitrile groups; the (–)-isomer is approximately 10-fold more potent as a calcium antagonist than the (+)-isomer [1]. Verapamil EP Impurity A, by contrast, has a symmetric propane-1,3-diamine core with two identical N-methyl-N-(3,4-dimethoxyphenethyl) arms and no chiral center [2]. This structural feature eliminates enantiomer-dependent potency differences, yielding a single molecular entity with uniform pharmacological properties. For analytical reference standard applications, this achirality simplifies HPLC method development because no chiral separation is required, in contrast to verapamil where enantiomeric purity must be controlled separately.

Chirality Enantiomeric potency Analytical method development

Distinct Chromatographic Retention Enables Definitive Identification and Quantification in Verapamil Drug Substance

In stability-indicating HPLC methods developed for verapamil hydrochloride and its related substances, Verapamil EP Impurity A is chromatographically resolved from verapamil and from at least 12 other structurally related impurities [1]. The compound is available as a certified pharmaceutical secondary standard (CRM) from Sigma Aldrich, qualified for use in pharma release testing, method validation, and quality control applications [2]. Its defined retention time and resolution from verapamil (which elutes at approximately 17.3 min under isocratic reversed-phase conditions in published methods) enable its use as a system suitability marker and quantification reference in ANDA submissions [3]. By comparison, other verapamil impurities such as Impurity B, C, or N-desmethyl verapamil co-elute under certain conditions or lack the same level of pharmacopeial reference standardization.

HPLC method validation Impurity profiling Pharmacopeial compliance

Calcium Uptake Inhibition Profile Distinguished from the Closest Structural Analog YS-035

The closest structural analog with published quantitative calcium antagonism data is YS-035 [N,N-bis-(3,4-dimethoxyphenethyl)-N-methylamine; CAS 33978-72-2], which is a tertiary amine bearing two dimethoxyphenethyl groups on a single nitrogen. YS-035 dose-dependently blocks calcium uptake via Na+/Ca2+ exchange with a Ki of 28 µM across diverse cell types including muscle cells, brain synaptosomes, and kidney fibroblasts [1]. In rat brain synaptosomes, YS-035 at 250 µM reduced Ca2+ uptake to 47 ± 4 ng ions/mg protein/15 min versus a control value of 80 ± 7 ng ions/mg protein/15 min, comparable to nifedipine (42 ± 5 ng ions/mg protein/15 min) [2]. Verapamil EP Impurity A differs structurally from YS-035 by incorporating a second basic nitrogen within a propane-1,3-diamine scaffold rather than a single tertiary amine, which alters protonation state, lipophilicity, and hydrogen-bonding capacity. While direct comparative calcium uptake data for Impurity A versus YS-035 are not available in the open literature, the structural divergence predicts distinct membrane permeability and ion channel interaction profiles.

Calcium uptake inhibition Synaptosome assay YS-035 comparator

Low Acute Toxicity Profile in Rodent Models Supports Safe Handling in Laboratory Settings

The structurally related compound YS-035, which shares the bis(3,4-dimethoxyphenethyl) pharmacophore with Verapamil EP Impurity A, exhibits an oral LD50 of 177.9 mg/kg and an intravenous LD50 of 19 mg/kg in male rats [1]. This relatively low acute toxicity profile (comparable to or lower than verapamil, which has reported oral LD50 values in the range of 100–300 mg/kg in rodents) indicates that the bis(dimethoxyphenethyl)amine scaffold is not associated with acute systemic toxicity at concentrations relevant to analytical standard use. By contrast, certain other verapamil impurities such as N-nitroso derivatives (e.g., N-Nitroso Verapamil Impurity J) carry genotoxic structural alerts that require specialized handling and disposal procedures [2]. While direct acute toxicity data for Impurity A (141991-88-0) itself are not published, the absence of a nitrile group—which can release cyanide under metabolic or oxidative conditions—further supports a favorable safety profile relative to nitrile-containing verapamil and its impurities.

Acute toxicity Safety pharmacology Laboratory handling

Optimal Procurement and Application Scenarios for N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine (141991-88-0)


AND A Regulatory Submission: Pharmacopeial Reference Standard for Verapamil Impurity Profiling by HPLC/UPLC

Verapamil EP Impurity A is the designated reference standard for the identification, quantification, and system suitability testing of Impurity A in verapamil hydrochloride drug substance and finished product, as mandated by the European Pharmacopoeia monograph. Procurement of the CRM-grade material (e.g., Sigma Aldrich Pharmaceutical Secondary Standard, or SynZeal/Veeprho EP-compliant standard) enables ANDA applicants to demonstrate that the impurity level in their verapamil product falls below the EP acceptance threshold. The compound's distinct chromatographic retention time—baseline-resolved from verapamil and from at least 12 other impurities in validated HPLC methods [1]—makes it an essential component of the impurity marker kit. Without this specific compound, ANDA analytical similarity demonstrations would be incomplete and subject to regulatory deficiency letters.

Calcium Channel Pharmacology Research: Low-Affinity Control Compound for L-Type Calcium Channel Studies

Researchers investigating structure-activity relationships (SAR) of phenylalkylamine calcium channel blockers can employ Verapamil EP Impurity A as a negative control or low-affinity comparator. The compound's lack of the nitrile pharmacophore—demonstrated by Mannhold et al. (1986) to be essential for full negative inotropic activity [2]—predicts substantially reduced L-type calcium channel block relative to verapamil (IC50 = 15.5–250 µM depending on holding potential). This allows its use in experiments designed to isolate nitrile-dependent binding interactions at the L-type calcium channel α1-subunit, or to distinguish between calcium channel-mediated and off-target effects observed with verapamil.

Method Development and Validation: System Suitability Marker with Defined Achiral Chromatographic Behavior

Because Verapamil EP Impurity A is achiral, it serves as an ideal system suitability marker in HPLC method development where chiral separation is either unavailable or unnecessary. Unlike verapamil—which requires chiral chromatography to resolve its (+)- and (–)-enantiomers (~10-fold potency difference [3])—Impurity A elutes as a single peak, simplifying peak purity assessment and method transfer between laboratories. This property is particularly valuable in QC environments where high-throughput, robust methods are prioritized over enantiomeric resolution.

In Vitro Toxicology Screening: Non-Genotoxic Process Impurity for Safety Evaluation of Verapamil API

Verapamil EP Impurity A lacks both the nitrile group (which can generate cyanide under extreme conditions) and the N-nitroso structural alert present in other verapamil impurities such as N-Nitroso Impurity J [4]. While direct genotoxicity data for Impurity A are not published, its structural features suggest a lower toxicological risk profile compared to nitrosamine impurities currently under intense regulatory scrutiny (ICH M7). Pharmaceutical manufacturers can prioritize Impurity A as a model compound for process impurity fate-and-purge studies, given its well-defined structure and commercial availability as a characterized reference standard.

Quote Request

Request a Quote for N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.